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Compound of Interest

Compound Name:
cis-3-Aminocyclohexanecarboxylic

acid

Cat. No.: B1229652 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic properties of cis-3-
Aminocyclohexanecarboxylic acid, a conformationally constrained GABA analogue. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with standardized experimental protocols for these analytical

techniques. This document is intended for researchers, scientists, and professionals in the field

of drug development who are interested in the structural characterization and biological activity

of this compound.

Spectroscopic Data
The spectroscopic data for cis-3-Aminocyclohexanecarboxylic acid is summarized below.

These data are crucial for the structural elucidation and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of cis-3-Aminocyclohexanecarboxylic acid, typically recorded in

deuterium oxide (D₂O) to avoid the interference of exchangeable protons, exhibits complex
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multiplets for the non-equivalent methylene and methine protons of the cyclohexane ring. The

use of D₂O results in the exchange of the amine (-NH₂) and carboxylic acid (-COOH) protons

with deuterium, rendering them silent in the spectrum.

Proton

Assignment

Chemical Shift

(δ) ppm

(Estimated)

Multiplicity

Coupling

Constants (J)

Hz (Estimated)

Integration

H1 (CH-COOH) 2.2 - 2.4 Multiplet - 1H

H3 (CH-NH₂) 2.8 - 3.0 Multiplet - 1H

Cyclohexane

Ring Protons
1.2 - 2.1 Multiplet - 8H

Note: The chemical shifts and coupling constants are estimated based on typical values for

similar structures and the available spectral image. Precise values would require a detailed

analysis of a high-resolution spectrum.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. PubChem mentions a ¹³C NMR spectrum was acquired on a Bruker WH-90

instrument.[1] The predicted chemical shifts are listed below.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)

C=O (Carboxylic Acid) ~175-180

C1 (CH-COOH) ~40-45

C3 (CH-NH₂) ~50-55

C2, C4, C5, C6 (Cyclohexane Ring) ~20-40

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of cis-3-Aminocyclohexanecarboxylic acid is expected to show characteristic absorption
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bands for the amine, carboxylic acid, and alkane moieties.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3250 (broad) N-H stretch Primary Amine (-NH₂)

3300-2500 (very broad) O-H stretch Carboxylic Acid (-COOH)

3000-2850 C-H stretch Alkane (C-H)

~1710 (strong) C=O stretch Carboxylic Acid (-C=O)

1650-1580 N-H bend Primary Amine (-NH₂)

1470-1450 C-H bend Alkane (CH₂)

~920 (broad) O-H bend Carboxylic Acid (-COOH)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and structural features. GC-MS

data from the NIST Mass Spectrometry Data Center indicates the following major fragments.[1]

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragment Structure

143 [M]⁺ (Molecular Ion) [C₇H₁₃NO₂]⁺

98 [M - COOH]⁺ [C₆H₁₂N]⁺

56 [C₄H₈]⁺ or [C₃H₆N]⁺ Various possible structures

43 [C₃H₇]⁺ or [C₂H₅N]⁺ Various possible structures

Experimental Protocols
The following are representative protocols for the spectroscopic analysis of cis-3-
Aminocyclohexanecarboxylic acid.

NMR Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of cis-3-Aminocyclohexanecarboxylic acid.

Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O) in a clean NMR tube.

Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-

2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition (¹H and ¹³C NMR):

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Number of scans: 16-64

Relaxation delay: 1-5 s

Pulse width: 30-45°

Spectral width: Appropriate for the chemical shift range of the compound.

¹³C NMR Parameters:

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Proton decoupling: Broadband decoupling to simplify the spectrum.

Relaxation delay: 2-5 s

Pulse width: 45-60°

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

Grind a small amount of KBr into a fine powder using an agate mortar and pestle.

Add approximately 1-2 mg of cis-3-Aminocyclohexanecarboxylic acid to about 100-200

mg of the ground KBr.

Gently mix the sample and KBr, then grind the mixture to a very fine, homogeneous powder.

Place the powder into a pellet-forming die and press it under high pressure (several tons)

using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Preparation:

For GC-MS analysis, the amino acid often requires derivatization to increase its volatility. A

common method is esterification followed by acylation.

Esterification: React the sample with an acidified alcohol (e.g., 3 M HCl in n-butanol) at an

elevated temperature.

Acylation: After removing the alcohol, react the esterified sample with an acylating agent

(e.g., trifluoroacetic anhydride) to derivatize the amine group.
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Dissolve the derivatized sample in a suitable volatile solvent (e.g., ethyl acetate) for injection

into the GC-MS.

Data Acquisition:

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Gas Chromatography (GC) Conditions:

Column: A suitable capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Injection Mode: Splitless.

Oven Temperature Program: A temperature gradient to ensure separation of the analyte

from any impurities or solvent.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: A suitable mass range to detect the molecular ion and expected fragments

(e.g., m/z 40-300).

Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the

proposed mechanism of action for cis-3-Aminocyclohexanecarboxylic acid.
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Sample Preparation
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Experimental Workflow for Spectroscopic Analysis
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Mechanism of GABA Uptake Inhibition

Biological Context: GABA Uptake Inhibition
cis-3-Aminocyclohexanecarboxylic acid is recognized as an inhibitor of GABA uptake.[2]

GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous

system. Its action is terminated by its removal from the synaptic cleft, primarily through

reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATs). By

inhibiting these transporters, cis-3-Aminocyclohexanecarboxylic acid increases the

concentration and prolongs the presence of GABA in the synaptic cleft. This enhancement of

GABAergic neurotransmission leads to an overall inhibitory effect on neuronal activity, a

mechanism that is of significant interest in the development of treatments for neurological

disorders such as epilepsy and anxiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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